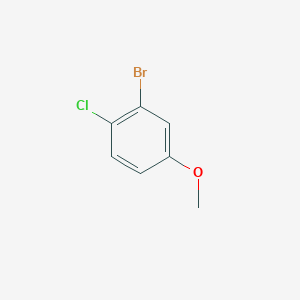

3-Bromo-4-chloroanisole

Description

Overview and Significance in Contemporary Chemistry

3-Bromo-4-chloroanisole, a dihalogenated aromatic ether, has emerged as a compound of considerable interest in the landscape of contemporary chemistry. Its unique molecular architecture, featuring bromine and chlorine atoms at specific positions on the anisole (B1667542) ring, imparts distinct reactivity that makes it a valuable tool for synthetic chemists. chemimpex.comlookchem.com This compound serves as a versatile intermediate in the synthesis of more complex molecules, finding applications in diverse areas such as pharmaceutical development, agrochemical formulation, and materials science. chemimpex.com The presence of two different halogen atoms allows for selective chemical transformations, a feature highly sought after in the construction of intricate molecular frameworks. chemimpex.comlookchem.com Its utility is particularly noted in the synthesis of anti-inflammatory drugs, analgesics, herbicides, and fungicides. chemimpex.com

Historical Context of Halogenated Anisole Research

The study of anisole and its derivatives dates back to the 19th century. However, the deliberate incorporation of halogen atoms, such as bromine and chlorine, into the anisole structure gained significant momentum in the latter half of the 20th century. This surge was driven by the growing understanding of how halogenation could modulate the biological activity and physicochemical properties of organic molecules. nih.gov Research into halogenated compounds has been prolific, particularly in the marine environment, which is a rich source of such natural products. nih.gov The development of advanced analytical techniques has further enabled the identification and study of halogenated anisoles in various environmental contexts. nih.govresearchgate.net The systematic investigation of compounds like this compound is a continuation of this broader effort to explore the chemical space of halogenated aromatics and harness their potential. nih.gov

Role in Advanced Chemical Sciences

In the realm of advanced chemical sciences, this compound is recognized as a key building block. chemimpex.com Its structure is particularly amenable to a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis. chemimpex.com The differential reactivity of the C-Br and C-Cl bonds allows for sequential and site-selective reactions, providing a strategic advantage in multi-step syntheses. This controlled reactivity is crucial for creating complex molecular architectures with high precision. chemimpex.comlookchem.com Furthermore, the compound is utilized in the synthesis of N-heterocycle-fused phenanthridines, which are of interest for their potential as blue-emitting luminophores in materials science. lookchem.com Its role extends to the preparation of indoles through palladium-catalyzed cascade processes, highlighting its versatility in constructing important heterocyclic scaffolds. lookchem.com The study of such halogenated anisoles also contributes to a deeper understanding of noncovalent interactions and their influence on molecular properties. nih.gov

Current Research Landscape and Future Directions

The current research landscape for this compound and related halogenated anisoles is vibrant and expanding. researchgate.net Ongoing studies continue to explore its utility as a precursor for novel pharmaceuticals and agrochemicals. chemimpex.comevitachem.com A significant area of investigation involves its application in the development of new materials with tailored electronic and optical properties. chemimpex.comresearchgate.net The use of anisole-based compounds as environmentally benign solvents in processes like the fabrication of polymer solar cells is also a promising area of green chemistry research. researchgate.netmdpi.com

Future research is expected to focus on several key areas. The development of more efficient and selective catalytic systems for the functionalization of this compound remains a priority. This includes exploring novel cross-coupling methodologies and direct C-H activation techniques. mdpi.comresearchgate.netpdx.edu Furthermore, there is growing interest in the enzymatic halogenation and dehalogenation of aromatic compounds, which could offer more sustainable synthetic routes. nih.gov The unique electronic properties of halogenated anisoles will likely see their continued investigation in the field of materials science, particularly for applications in organic electronics. chemimpex.com As our understanding of the structure-property relationships in these molecules deepens, so too will the opportunities for their application in advanced technologies and medicine.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆BrClO |

| Molecular Weight | 221.48 g/mol |

| CAS Number | 2732-80-1 |

| Appearance | Light yellow to brown liquid |

| Boiling Point | 231.9 °C at 760 mmHg |

| Density | 1.564 g/cm³ |

| Flash Point | 94.1 °C |

| IUPAC Name | 2-bromo-1-chloro-4-methoxybenzene |

Data sourced from multiple chemical suppliers and databases. chemimpex.comlookchem.comnih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1-chloro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHMXVXKKCXIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60639951 | |

| Record name | 2-Bromo-1-chloro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2732-80-1 | |

| Record name | 3-Bromo-4-chloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2732-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-chloro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 4 Chloroanisole

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the bromo and chloro substituents onto an anisole (B1667542) framework. These methods often involve electrophilic aromatic substitution, where the directing effects of the substituents play a crucial role in determining the final product structure.

Modified Procedures for Anisole Derivatives

The direct halogenation of anisole typically yields a mixture of ortho- and para-substituted products due to the strong activating and directing effect of the methoxy (B1213986) group. researchgate.net Achieving a 3-bromo substitution pattern on an unsubstituted anisole ring is therefore challenging. Consequently, modified procedures often start with a pre-substituted anisole, such as 4-chloroanisole.

One significant challenge in the halogenation of anisole derivatives is the potential for polyhalogenation, such as the formation of dibrominated impurities. google.com To address this, specific procedural modifications have been developed. For instance, a method for the production of 4-bromo-3-alkylanisoles involves conducting the reaction in the vapor phase. google.com This technique, which introduces bromine vapor to the vaporized anisole derivative in a reactor, has been shown to substantially reduce the formation of dibrominated byproducts. google.com While this specific patent focuses on 3-alkylanisoles, the principle of using vapor-phase reactions to control selectivity represents a modified approach applicable to other anisole derivatives. google.com

Halogenation Techniques: Bromination and Chlorination Strategies

The synthesis of 3-Bromo-4-chloroanisole most logically proceeds via the bromination of 4-chloroanisole. This reaction is an electrophilic aromatic substitution, where the existing methoxy (-OCH₃) and chloro (-Cl) groups on the aromatic ring direct the position of the incoming bromo group. The methoxy group is a strongly activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. In 4-chloroanisole, the positions ortho to the methoxy group are C2 and C6, and the positions ortho to the chloro group are C3 and C5. The activating nature of the methoxy group would typically direct the incoming electrophile to the C2 position.

However, achieving substitution at the C3 position is possible. A relevant analogue is the direct bromination of 2-chloro-4-fluoroanisole (B1586196) to produce 5-bromo-2-chloro-4-fluoroanisole. googleapis.com This demonstrates that bromination can be directed to a position that is ortho to a halogen and meta to the methoxy group. The success of such a reaction often depends on the precise conditions and the interplay of electronic and steric effects. The bromination of anisole and its derivatives is typically carried out using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). youtube.com

The selectivity of halogenation can be influenced by the reactivity of the halogen. Bromination is generally less exothermic and more selective than chlorination. masterorganicchemistry.commasterorganicchemistry.com This higher selectivity means that bromine is more sensitive to the electronic differences between the possible substitution sites on the aromatic ring, which can be exploited to favor the desired isomer. masterorganicchemistry.com

Phase-Transfer Catalysis in Anisole Synthesis

Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wikipedia.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from the aqueous phase into the organic phase where the reaction can occur. wikipedia.org This methodology can increase reaction rates, improve yields, and allow for milder reaction conditions. crdeepjournal.orgmdpi.com

In the context of synthesizing substituted anisoles, PTC has been effectively employed. One notable application is the one-step synthesis of 3-bromoanisole (B1666278) and 3-chloroanisole (B146291) from the corresponding 3-substituted nitrobenzenes. researchgate.netacs.org This reaction involves a nucleophilic aromatic substitution of the nitro group with a methoxide (B1231860) anion, facilitated by a phase-transfer catalyst in a nonpolar aprotic solvent. researchgate.netacs.org The reaction is highly sensitive to the type of catalyst used and can achieve yields of over 80% with high purity. acs.org While this is not a direct halogenation of anisole, it demonstrates the utility of PTC in constructing the halogenated anisole framework from different precursors. researchgate.netacs.org

Synthesis from Related Aromatic Precursors

When direct halogenation is not feasible or results in low yields of the desired isomer, multi-step synthetic routes starting from other aromatic compounds are employed. These methods offer greater control over the final substitution pattern.

Starting Materials and Reagent Selection

A variety of aromatic precursors can be used to synthesize this compound. The choice of starting material dictates the subsequent reaction sequence.

| Starting Material | Key Transformation | Reagents |

| 4-Chloroanisole | Electrophilic Bromination | Br₂, Lewis Acid (e.g., FeBr₃) |

| 3-Bromo-4-chloroaniline | Diazotization, Hydrolysis, Methylation | 1. NaNO₂, H₂SO₄2. H₂O, heat3. Methylating agent (e.g., CH₃I), Base (e.g., NaOH) |

| 2-Chloro-5-bromophenol | Williamson Ether Synthesis | Methylating agent (e.g., Dimethyl sulfate), Base (e.g., K₂CO₃) |

| p-Chloronitrobenzene | Bromination, Reduction, Diazotization | 1. Br₂, H₂SO₄2. Reducing agent (e.g., Fe, HCl)3. NaNO₂, HCl, then conversion to the anisole |

One common strategy involves the Sandmeyer reaction, starting from an appropriately substituted aniline (B41778). For instance, 3-Bromo-4-chloroaniline can be synthesized and then its amino group can be converted into a hydroxyl group via a diazonium salt intermediate. chemicalbook.com The resulting phenol (B47542) can then be methylated to yield the target anisole. The precursor 3-Bromo-4-chloroaniline can itself be prepared by the bromination of p-chloronitrobenzene followed by reduction of the nitro group. chemicalbook.com Alternatively, the bromination of p-acetotoluide can be used to prepare 3-bromo-4-aminotoluene, a related aniline derivative. orgsyn.org

Reaction Conditions and Optimization

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that are frequently adjusted include the choice of solvent, reaction temperature, reaction time, and the nature and stoichiometry of reagents and catalysts. scielo.br

In halogenation reactions, the solvent can significantly influence the outcome. For example, brominations have been conducted in solvents such as acetic acid or aqueous hydrogen bromide solutions. google.comorgsyn.org Temperature control is also crucial; many bromination procedures are initiated at reduced temperatures (e.g., 0-10 °C) to control the reaction rate and improve selectivity. patsnap.com

The optimization of a silver(I)-promoted oxidative coupling reaction provides a useful case study on methodological optimization. scielo.br In this study, various oxidants, solvents, and reaction times were tested to find the best balance between the conversion of the starting material and the selectivity for the desired product. It was found that acetonitrile, a greener solvent, gave a good balance, and the reaction time could be significantly reduced from 20 hours to 4 hours without a major impact on the outcome. scielo.br These principles of systematically varying reaction parameters to improve efficiency and yield are broadly applicable to the synthesis of this compound.

The following table summarizes various conditions used in reactions relevant to the synthesis of halogenated anisoles.

| Reaction Type | Substrate | Reagents/Catalyst | Solvent | Temperature | Time | Yield | Ref |

| Bromination | 3-methyl-anisole | Bromine, Ionic Liquid | Water | 0 °C | 1.67 h | High | patsnap.com |

| Bromination | p-acetotoluide | Bromine | Glacial Acetic Acid | 50-55 °C | - | 79% (of bromoacetotoluidide) | orgsyn.org |

| Methoxydenitration (PTC) | 3-Bromonitrobenzene | Sodium Methoxide, PTC | Toluene | 50-65 °C | - | >80% | researchgate.netacs.org |

| Methoxylation | m-dichlorobenzene | Sodium Methylate, Copper Salt | Organic Solvent | 75-150 °C | 3-24 h | High | google.com |

Isolation and Purification Techniques

The isolation and purification of this compound from a reaction mixture are critical steps to obtain the compound in high purity. Standard laboratory techniques such as extraction, chromatography, and recrystallization are commonly employed.

Following the completion of a synthesis reaction, the crude product is typically worked up to remove inorganic salts and other water-soluble impurities. This often involves quenching the reaction mixture with water and extracting the organic components into a suitable solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt such as sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. chemicalbook.com

Further purification is generally achieved through column chromatography on silica (B1680970) gel. chemicalbook.com A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used to separate the desired product from any remaining starting materials, byproducts, or isomers. The progress of the separation can be monitored by thin-layer chromatography (TLC). tcichemicals.com

For solid products, recrystallization can be an effective final purification step. This technique relies on the differential solubility of the compound and its impurities in a particular solvent at different temperatures. An appropriate solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For halogenated aromatic compounds, solvents like ethanol (B145695) or hexane are often suitable. orgsyn.org The crude solid is dissolved in a minimal amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The purified crystals are then collected by filtration.

The purity of the final product can be assessed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Purification Technique | Description | Typical Solvents/Materials |

| Extraction | Separation of the product from the aqueous phase into an organic solvent. | Dichloromethane, Ethyl acetate, Water, Brine |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Silica gel, Hexane/Ethyl acetate mixtures |

| Recrystallization | Purification of solids based on differences in solubility. | Ethanol, Hexane |

Alternative Synthetic Pathways

While direct halogenation of a suitable precursor is a common route, several other strategies can be envisioned or have been applied for the synthesis of related haloanisoles, which could be adapted for this compound.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents onto an aromatic ring. However, this reaction generally requires the presence of strong electron-withdrawing groups (e.g., nitro, cyano, carbonyl) positioned ortho or para to a good leaving group (typically a halide). researchgate.net These activating groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction.

In the context of synthesizing this compound, a hypothetical SNAr pathway could involve the displacement of a leaving group by a methoxide ion. For instance, starting with 1-bromo-2-chloro-4-nitrobenzene, treatment with sodium methoxide could potentially yield this compound. The nitro group at the 4-position would activate the ring towards nucleophilic attack.

However, a significant challenge in applying the SNAr reaction to the synthesis of this compound is the lack of strong electron-withdrawing groups in readily available precursors. The methoxy group itself is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, direct SNAr on a dihalogenated benzene (B151609) to introduce the methoxy group is generally not a viable strategy.

A more plausible, albeit indirect, application of SNAr would be the synthesis of a precursor. For example, 3-bromo-4-chloronitrobenzene (B99159) could be synthesized and then the nitro group could be reduced to an amine, which could then be converted to the desired anisole via a Sandmeyer-type reaction, although this is a multi-step process.

| Reaction Type | Key Requirements | Applicability to this compound Synthesis |

| SNAr | Strong electron-withdrawing group (e.g., -NO2) ortho/para to the leaving group. | Challenging for direct synthesis due to the electron-donating nature of the methoxy group. Potentially useful for precursor synthesis. |

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts. These methods offer versatile and efficient ways to form carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org To synthesize a derivative of this compound, one could start with the parent compound and selectively couple at either the bromine or chlorine position. Given the higher reactivity of aryl bromides compared to aryl chlorides in oxidative addition to palladium(0), a Suzuki-Miyaura reaction on this compound with an arylboronic acid would likely result in substitution at the 3-position. wikipedia.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, this reaction could be used to further functionalize this compound. For instance, reacting this compound with an amine in the presence of a suitable palladium catalyst and a base would be expected to yield the corresponding 3-amino-4-chloroanisole derivative. The chemoselectivity would again favor reaction at the more reactive C-Br bond. Research on the palladium-catalyzed amination of the structurally similar 3-bromo-4-fluoro-acetophenone has shown that amination occurs preferentially at the bromine position. researchgate.net

These catalytic methods are generally not used for the primary synthesis of this compound itself but are powerful tools for its subsequent elaboration into more complex molecules, which is highly valuable in pharmaceutical and materials science research. chemimpex.com

| Catalytic Reaction | Reactants | Bond Formed | Potential Application |

| Suzuki-Miyaura Coupling | This compound + Organoboronic acid | C-C | Synthesis of biaryl derivatives |

| Buchwald-Hartwig Amination | This compound + Amine | C-N | Synthesis of arylamine derivatives |

The synthesis of this compound can be approached through the selective halogenation of a monosubstituted or disubstituted precursor. The key to this strategy lies in controlling the regioselectivity of the halogenation reaction, which is governed by the directing effects of the substituents already present on the aromatic ring.

The methoxy group (-OCH3) is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. The halogen atoms (Cl and Br) are deactivating groups but are also ortho, para-directors.

One plausible route is the bromination of 4-chloroanisole. The methoxy group at position 1 and the chloro group at position 4 would both direct incoming electrophiles to positions 2 and 3. Since the methoxy group is a much stronger activating group than the deactivating effect of the chlorine, it will primarily control the position of substitution. The incoming bromine electrophile would be directed to the positions ortho to the methoxy group, which are positions 2 and 6. However, steric hindrance from the existing chloro group at position 4 might influence the selectivity. To achieve bromination at the 3-position, one would need to overcome the strong directing effect of the methoxy group, which makes this a challenging transformation.

Alternatively, one could start with 3-bromoanisole and perform a chlorination reaction. The methoxy group at position 1 would direct chlorination to the ortho (positions 2 and 6) and para (position 4) positions. The bromine at position 3 would also direct to its ortho (positions 2 and 4) and para (position 6) positions. In this case, positions 4 and 6 are strongly activated by the methoxy group, making selective chlorination at position 4 a feasible pathway.

The choice of halogenating agent and reaction conditions (solvent, temperature, catalyst) is crucial for achieving high chemoselectivity and avoiding the formation of multiple isomers. For instance, using a milder halogenating agent or a bulky catalyst could potentially enhance the selectivity for the desired product.

| Starting Material | Halogenation Reaction | Directing Effects | Feasibility for this compound |

| 4-Chloroanisole | Bromination | -OCH3 (ortho, para), -Cl (ortho, para) | Challenging due to strong directing effect of -OCH3 to positions 2 and 6. |

| 3-Bromoanisole | Chlorination | -OCH3 (ortho, para), -Br (ortho, para) | More plausible as both groups direct to the desired 4-position. |

Reactivity and Reaction Mechanisms of 3 Bromo 4 Chloroanisole

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions of 3-bromo-4-chloroanisole are governed by the electronic properties of the aromatic ring and the nature of the leaving groups. The methoxy (B1213986) group (-OCH3) is an activating group, donating electron density to the ring, which generally disfavors classical SNAr reactions that typically require strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate.

Regioselectivity and Stereoselectivity Studies

In dihaloarenes, the regioselectivity of nucleophilic substitution is often dictated by the relative stability of the potential intermediates and the inherent reactivity of the carbon-halogen bonds. Generally, the carbon-bromine bond is weaker and more labile than the carbon-chlorine bond, suggesting that nucleophilic attack might preferentially occur at the bromine-substituted carbon. However, the position of the electron-donating methoxy group also plays a crucial role in directing the regiochemical outcome.

Detailed experimental studies specifically investigating the regioselectivity of nucleophilic substitution on this compound are not extensively documented in publicly available research. Theoretical studies on similar dihaloarenes suggest that the site of substitution can be influenced by the nature of the nucleophile and the reaction conditions. Stereoselectivity is not a relevant factor in these reactions as the aromatic ring is planar and the substitution does not typically create a chiral center.

Mechanistic Investigations of Substitution Pathways

Nucleophilic aromatic substitution can proceed through several mechanisms, including the SNAr mechanism, the benzyne (B1209423) mechanism, and radical pathways. For SNAr to occur, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile, forming a resonance-stabilized carbanion (Meisenheimer complex). The presence of the electron-donating methoxy group in this compound makes the classical SNAr pathway less favorable unless very strong nucleophiles or harsh reaction conditions are employed.

Alternatively, under strongly basic conditions, a benzyne mechanism could be operative. This would involve the elimination of a proton and a halide to form a highly reactive aryne intermediate, which is then attacked by the nucleophile. The regioselectivity in such cases is determined by the site of nucleophilic attack on the benzyne. Specific mechanistic investigations on this compound to elucidate the dominant substitution pathway are limited.

Cross-Coupling Reactions

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a widely used method for forming biaryl structures. In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle allows for regioselective coupling.

Research on dihaloarenes has shown that with appropriate catalyst systems, it is possible to selectively couple at the more reactive C-Br position while leaving the C-Cl bond intact for subsequent transformations. This selective reactivity is crucial for the stepwise synthesis of complex molecules.

Table 1: Regioselective Suzuki-Miyaura Coupling of Dihaloarenes This table is illustrative and based on general principles of dihaloarene reactivity, as specific data for this compound is not readily available.

| Substrate | Coupling Partner | Catalyst System | Product (Major) | Reference Principle |

|---|---|---|---|---|

| 1-Bromo-4-chlorobenzene | Phenylboronic acid | Pd(PPh3)4 / Base | 4-Chloro-1,1'-biphenyl | C-Br bond is more reactive than C-Cl bond in oxidative addition. |

| 2,4-Dibromopyridine | Arylboronic acid | Pd(OAc)2 / Ligand | 2-Aryl-4-bromopyridine | Electronic effects of the heteroatom influence regioselectivity. |

Other Metal-Catalyzed Coupling Processes

Beyond the Suzuki-Miyaura reaction, this compound can participate in a variety of other metal-catalyzed cross-coupling reactions:

Heck Reaction: The palladium-catalyzed reaction of an aryl halide with an alkene. Selective reaction at the C-Br bond is expected.

Sonogashira Coupling: The coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and copper. Again, preferential reaction at the C-Br position is anticipated.

Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond between an aryl halide and an amine. The relative reactivity of the C-Br and C-Cl bonds will dictate the site of amination.

In all these reactions, achieving high regioselectivity is a key challenge and is often dependent on the careful selection of the catalyst, ligands, and reaction conditions.

Catalyst Design and Ligand Effects

The design of the catalyst, particularly the choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, is paramount in controlling the outcome of cross-coupling reactions with dihaloarenes.

Steric and Electronic Properties of Ligands: Bulky and electron-rich ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle. For less reactive C-Cl bonds, ligands that promote this step are often necessary.

Catalyst-Controlled Regioselectivity: In some cases, the choice of ligand can even override the inherent reactivity of the carbon-halogen bonds, leading to "catalyst-controlled" regioselectivity. For instance, certain ligands might favor oxidative addition at a sterically less hindered position, even if it is the less reactive halide.

Table 2: Influence of Ligands on Cross-Coupling Reactions of Aryl Halides This table presents general trends in catalyst and ligand effects.

| Reaction Type | Ligand Type | Effect |

|---|---|---|

| Suzuki-Miyaura | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Enhance reactivity of aryl chlorides. |

| Buchwald-Hartwig | Biarylphosphine ligands | Broaden substrate scope and improve efficiency. |

| Sonogashira | Phosphine or NHC ligands | Influence catalyst stability and activity. |

While the general principles of catalyst and ligand effects are well-established, specific studies detailing the optimization of these parameters for this compound are scarce. Further research is needed to fully elucidate the optimal conditions for achieving high selectivity and yield in the cross-coupling reactions of this particular substrate.

Electrophilic Aromatic Substitution Reactions

The introduction of an additional halogen atom to the this compound ring is an electrophilic aromatic substitution reaction. The directing effects of the existing substituents determine the position of the incoming electrophile.

Methoxy group (-OCH₃ at C-1): Strongly activating and directs ortho- and para-. The para position is already occupied by chlorine. It strongly directs to the ortho positions, C-2 and C-6.

Bromine atom (-Br at C-3): Deactivating but directs ortho- and para-. Its ortho positions are C-2 and C-4 (C-4 is occupied). Its para position is C-6. It therefore directs towards C-2 and C-6.

Chlorine atom (-Cl at C-4): Deactivating but directs ortho- and para-. Its ortho positions are C-3 and C-5 (C-3 is occupied). Its para position is C-1 (occupied). It therefore directs towards C-5.

The powerful activating and directing effect of the methoxy group is generally dominant. Therefore, substitution is most likely to occur at the positions most activated by it, which are C-2 and C-6. Steric hindrance from the adjacent bromine atom at C-3 might slightly disfavor substitution at C-2, potentially leading to a preference for substitution at C-6. The position C-5 is the least likely to be substituted as it is only activated by the weakly directing chlorine atom and is meta to the strong activating methoxy group.

Specific experimental studies on the nitration and sulfonation of this compound are not widely available in the literature. However, the reaction outcomes can be predicted based on the principles of electrophilic aromatic substitution. Aromatic rings can undergo nitration when treated with nitric acid in the presence of a strong acid like sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. mdpi.commasterorganicchemistry.com Similarly, sulfonation is achieved with sulfur trioxide (SO₃) in sulfuric acid, where the active electrophile is protonated SO₃. mdpi.commasterorganicchemistry.com

For this compound, the directing effects are the same as in halogenation. The strongly activating methoxy group will direct the incoming nitro (-NO₂) or sulfonic acid (-SO₃H) group primarily to the ortho positions (C-2 and C-6).

| Reagent | Electrophile | Predicted Major Products |

| HNO₃ / H₂SO₄ | NO₂⁺ | 2-Nitro-3-bromo-4-chloroanisole and 6-Nitro-3-bromo-4-chloroanisole |

| SO₃ / H₂SO₄ | HSO₃⁺ | 2-Bromo-1-chloro-5-methoxybenzene-sulfonic acid and 4-Bromo-5-chloro-2-methoxybenzene-sulfonic acid |

This table is based on established principles of electrophilic aromatic substitution and directing group effects.

Hydrodehalogenation and Dehalogenation Studies

Hydrodehalogenation is a reaction that involves the removal of a halogen atom from a molecule and its replacement by a hydrogen atom. This process is significant both in organic synthesis and in the environmental degradation of halogenated pollutants.

Catalytic hydrodehalogenation is an effective method for the removal of halogen atoms from aromatic rings. The reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. organic-chemistry.orgresearchgate.net The general mechanism involves the oxidative addition of the aryl halide to the metal surface, followed by hydrogenolysis of the carbon-metal bond, which cleaves the carbon-halogen bond and replaces it with a carbon-hydrogen bond.

The process for this compound can be summarized in the following steps:

Adsorption: The this compound molecule adsorbs onto the surface of the palladium catalyst.

Oxidative Addition: The C-X (Carbon-Halogen) bond undergoes oxidative addition to the palladium center, forming an organopalladium intermediate.

Hydrogenolysis: The intermediate reacts with hydrogen (H₂), which is also adsorbed on the catalyst surface, to cleave the palladium-carbon bond and form the C-H bond, regenerating the catalyst.

In molecules containing different halogen atoms, such as this compound, the selectivity of dehalogenation is a critical aspect. The reactivity of carbon-halogen bonds towards catalytic hydrogenation generally follows the order C-I > C-Br > C-Cl > C-F. organic-chemistry.orgnih.gov This trend is attributed to the bond dissociation energies, with the weaker C-Br bond being more easily cleaved than the stronger C-Cl bond.

Consequently, the catalytic hydrodehalogenation of this compound is expected to be highly selective. The bromine atom at the C-3 position will be preferentially removed over the chlorine atom at the C-4 position. organic-chemistry.orgresearchgate.netorganic-chemistry.org By controlling the reaction conditions, such as the amount of hydrogen and reaction time, it is possible to achieve selective monodehalogenation to yield 4-chloroanisole.

Relative Reactivity in Catalytic Hydrodehalogenation

| Carbon-Halogen Bond | Bond Dissociation Energy (kJ/mol, approx.) | Reactivity |

|---|---|---|

| C-Br | ~285 | High |

This table illustrates the general trend in bond energies and reactivity for aryl halides.

Halogenated anisoles are recognized as environmental contaminants that can be persistent and subject to long-range atmospheric transport. nih.govresearchgate.netnih.gov The environmental fate of this compound is influenced by its physical and chemical properties. While specific degradation studies on this compound are limited, general pathways for halogenated aromatic compounds include microbial degradation. researchgate.net Certain microorganisms possess dehalogenase enzymes that can cleave carbon-halogen bonds, initiating the breakdown of the molecule. researchgate.net This process is often slow and dependent on environmental conditions. The higher reactivity of the C-Br bond suggests that initial degradation steps in a reductive environment would likely involve debromination to form 4-chloroanisole, which may then be further degraded.

Photochemical Reactivity and Transformations

Photodehalogenation Processes

Scientific literature does not provide specific details on the photodehalogenation processes of this compound. The preferential cleavage of the C-Br versus the C-Cl bond upon photoirradiation, and the quantum yields of these processes, have not been documented.

Reactive Intermediate Dynamics

There is a lack of research on the dynamics of reactive intermediates formed during the photolysis of this compound. The lifetimes and decay pathways of any potential radical or ionic intermediates are not described in the available scientific record.

Supramolecular Control in Phototransformation

No studies have been found that investigate the influence of supramolecular assemblies or organized media on the photochemical transformations of this compound. Research in this area would be necessary to understand how encapsulation or adsorption might alter its photoreactivity and product distribution.

Formation of Reactive Intermediates

The formation of specific reactive intermediates from this compound is not explicitly covered in the current body of scientific literature.

Phenyl Cation and Benzyne Intermediates

There is no direct experimental or computational evidence available to confirm the formation of either a phenyl cation or a benzyne intermediate from this compound under photochemical or other reaction conditions. While these intermediates are known to form from other halogenated aromatic compounds, their generation from this specific molecule has not been reported.

Due to the absence of specific research data, a detailed and scientifically accurate article on the photochemical reactivity and reaction mechanisms of this compound cannot be provided at this time. Further experimental and theoretical studies are required to elucidate the behavior of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 3-bromo-4-chloroanisole, ¹H and ¹³C NMR spectra offer definitive confirmation of its constitution.

The ¹H NMR spectrum of this compound provides precise information about the electronic environment, number, and connectivity of protons. The molecule has three aromatic protons and three protons in the methoxy (B1213986) group, each giving rise to distinct signals. The substitution pattern on the benzene (B151609) ring dictates the chemical shifts and coupling patterns of the aromatic protons.

Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the methoxy, bromine, and chlorine substituents.

Predicted spectral data, based on computational algorithms, provide a reliable reference for the structural assignment of this compound.

Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-5 | 7.29 | d | 8.7 |

| H-2 | 7.10 | d | 2.5 |

| H-6 | 6.81 | dd | 8.7, 2.5 |

| -OCH₃ | 3.82 | s | - |

Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (-OCH₃) | 155.0 |

| C-4 (-Cl) | 129.5 |

| C-5 | 130.6 |

| C-6 | 112.9 |

| C-2 | 115.1 |

| C-3 (-Br) | 112.5 |

| -OCH₃ | 56.4 |

NMR spectroscopy is exceptionally powerful for distinguishing between constitutional isomers, which have the same molecular formula but different atomic connectivity. The isomers of bromo-chloro-anisole can be readily identified by unique features in their NMR spectra, such as the number of signals, chemical shifts, and spin-spin coupling patterns. chemicalbook.com

For example, this compound can be distinguished from its isomer, 2-bromo-4-chloroanisole (B57475). The key differences arise from the distinct symmetry and electronic effects of the substituent positions on the aromatic ring.

Comparative Analysis of Predicted ¹H NMR Spectra for Isomers

| Feature | This compound | 2-Bromo-4-chloroanisole |

|---|---|---|

| Aromatic Signals | 3 signals | 3 signals |

| Splitting Pattern | One doublet (ortho-coupling), one doublet (meta-coupling), one doublet of doublets (ortho- and meta-coupling) | One doublet (meta-coupling), one doublet (ortho-coupling), one doublet of doublets (ortho- and meta-coupling) |

| Symmetry | No plane of symmetry | No plane of symmetry |

The unique coupling constants and chemical shifts for each proton in the respective isomers provide a definitive fingerprint for each structure.

NMR relaxation studies measure the time constants for nuclear spins to return to thermal equilibrium after perturbation by a radiofrequency pulse. These relaxation times, T1 (spin-lattice) and T2 (spin-spin), are sensitive to the molecule's motion and its interaction with the local environment.

T2 (Spin-Spin Relaxation): This parameter reflects the rate at which the spins lose phase coherence with each other. It is sensitive to both fast and slow molecular motions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the precise elemental formula of a compound. For this compound (C₇H₆BrClO), the exact mass can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O).

The experimentally determined monoisotopic mass from HRMS would serve to unequivocally confirm the elemental composition of the molecule.

Calculated Exact Masses for Isotopologues of this compound

| Isotopic Composition | Description | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₇H₆⁷⁹Br³⁵ClO | M | 219.92906 |

| C₇H₆⁸¹Br³⁵ClO | M+2 | 221.92701 |

| C₇H₆⁷⁹Br³⁷ClO | M+2 | 221.92611 |

| C₇H₆⁸¹Br³⁷ClO | M+4 | 223.92406 |

In electron ionization mass spectrometry (EI-MS), molecules are fragmented in a reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint. The analysis of these fragments provides valuable structural information.

For this compound, the mass spectrum is characterized by a distinctive molecular ion peak cluster due to the natural isotopic abundances of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1). This results in a characteristic pattern of peaks at M, M+2, and M+4.

Common fragmentation pathways for aromatic ethers include:

Loss of a methyl radical (•CH₃): A prominent fragmentation is the cleavage of the O–CH₃ bond, leading to the formation of a [M - 15]⁺ ion.

Loss of carbon monoxide (CO): Following the loss of the methyl group, the resulting phenoxy cation can eliminate a molecule of carbon monoxide, yielding a [M - 15 - 28]⁺ ion.

Loss of halogens: Cleavage of the carbon-halogen bonds can also occur, leading to fragments corresponding to the loss of Br, Cl, or both.

The mass spectrum of the isomeric compound 2-bromo-4-chloroanisole from the NIST database provides a useful reference for the expected fragmentation. nist.gov The base peak in its spectrum is the molecular ion (m/z 220, 222, 224), and a significant fragment is observed at m/z 205/207, corresponding to the loss of a methyl group ([M-CH₃]⁺).

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the structural framework of molecules based on their characteristic vibrational modes.

Key expected vibrational frequencies include:

C-H stretching vibrations of the aromatic ring and the methoxy group, typically appearing in the 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ regions, respectively.

C-O-C stretching vibrations of the ether linkage, which are expected to produce strong bands in the IR spectrum, typically around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).

C=C stretching vibrations within the benzene ring, usually observed in the 1600-1450 cm⁻¹ region.

In-plane and out-of-plane C-H bending vibrations of the aromatic ring, which are sensitive to the substitution pattern and appear in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively.

A representative table of expected vibrational frequencies for this compound, based on the analysis of related halogenated anisoles, is provided below. nih.govresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) (IR) | Expected Frequency Range (cm⁻¹) (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Methoxy C-H Stretch | 2950 - 2850 | 2950 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| Asymmetric C-O-C Stretch | ~1250 | Weak |

| Symmetric C-O-C Stretch | ~1040 | Moderate |

| Aromatic C-H In-plane Bend | 1300 - 1000 | 1300 - 1000 |

| Aromatic C-H Out-of-plane Bend | 900 - 675 | Weak |

| C-Cl Stretch | 800 - 600 | 800 - 600 |

| C-Br Stretch | 700 - 500 | 700 - 500 |

This table is illustrative and based on data for analogous compounds. Actual experimental values may vary.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a valuable process analytical technology (PAT) tool that allows for the real-time monitoring of chemical reactions. mdpi.com This technique can provide crucial insights into reaction kinetics, the formation of intermediates, and the endpoint of a reaction without the need for sample extraction and offline analysis. mdpi.com

For reactions involving this compound, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), in situ IR spectroscopy could be employed to track the progress of the transformation. chemimpex.comresearchgate.net For instance, in a Suzuki-Miyaura coupling reaction, the disappearance of the characteristic vibrational bands of the C-Br bond in this compound and the appearance of new bands corresponding to the newly formed C-C bond and the biphenyl (B1667301) product could be monitored over time. figshare.comnih.gov This would enable the optimization of reaction parameters such as temperature, catalyst loading, and reaction time to improve yield and efficiency. mdpi.com

Electronic Spectroscopy: UV-Vis and Fluorescence

Electronic spectroscopy, including UV-Vis absorption and fluorescence techniques, provides information about the electronic transitions within a molecule and can be used to characterize its chromophoric and fluorophoric properties.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the substituted benzene ring. The presence of the methoxy group (an auxochrome) and the halogen atoms will influence the position and intensity of the absorption maxima (λmax). Generally, halogen substitution on a benzene ring leads to a bathochromic (red) shift of the absorption bands.

While specific experimental data for this compound is not available, related compounds like bromoanisoles are known to absorb in the UV region. researchgate.net The primary absorption bands for this compound are anticipated to be in the range of 250-300 nm.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Many aromatic compounds exhibit fluorescence. The emission spectrum is typically Stokes-shifted to longer wavelengths relative to the absorption spectrum. The fluorescence properties of this compound, if any, would be influenced by the nature of the substituents and the solvent environment. However, it is also common for halogenated aromatic compounds, particularly those with bromine, to exhibit weak fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state and subsequent phosphorescence or non-radiative decay.

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is sensitive to the molecular environment and can provide information about dynamic processes such as quenching and energy transfer. In the absence of published data on the fluorescence of this compound, no information on its fluorescence lifetime can be provided. Should the compound be found to be fluorescent, time-resolved fluorescence spectroscopy could be employed to measure this property.

X-ray Crystallography of Co-Crystals and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. mdpi.com While the crystal structure of this compound itself has not been reported in the Cambridge Structural Database, this technique would be invaluable for the structural elucidation of any crystalline derivatives or co-crystals it may form.

Co-crystals are multi-component crystalline solids where the components are held together by non-covalent interactions, such as hydrogen bonds or halogen bonds. nih.gov Given the presence of bromine and chlorine atoms, this compound has the potential to act as a halogen bond donor. It could form co-crystals with various halogen bond acceptors, such as pyridines or other nitrogen-containing heterocycles. nih.gov

X-ray diffraction analysis of such co-crystals would provide precise information on:

The exact molecular geometry of this compound.

The nature of the intermolecular interactions (e.g., halogen bonds, π-π stacking) that dictate the crystal packing.

The stoichiometry of the components in the co-crystal.

This structural information is crucial for understanding the physicochemical properties of the solid state and for the rational design of new materials with desired properties. mdpi.com Similarly, if crystalline derivatives of this compound are synthesized, single-crystal X-ray diffraction would be the gold standard for confirming their molecular structure. researchgate.net

Single-Crystal X-ray Diffraction for Definitive Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for the unambiguous determination of the atomic arrangement within a crystalline solid. This powerful analytical technique involves irradiating a single crystal of a compound with a focused X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide detailed information about the electron density distribution within the crystal, which in turn allows for the precise mapping of atomic positions, bond lengths, bond angles, and torsion angles.

A search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a specific entry for the crystal structure of this compound. This suggests that while the compound is commercially available, its detailed solid-state structure determined by single-crystal X-ray diffraction has not been deposited in these major public repositories.

Were a single-crystal X-ray diffraction study to be performed on this compound, it would provide crucial data, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

Intermolecular Interactions: The presence and geometry of non-covalent interactions, such as halogen bonding (Br···Cl, Br···O, Cl···O), π-π stacking, and van der Waals forces, which govern the crystal packing.

Such data would be invaluable for computational chemistry studies, understanding its physical properties like melting point and solubility, and for crystal engineering efforts.

Host-Guest Systems for Crystallization of Oily Molecules

Many organic compounds, particularly those that are liquids or low-melting solids at room temperature, are notoriously difficult to crystallize into the high-quality single crystals required for X-ray diffraction analysis. This compound, which can be a liquid or a low-melting solid, may present such challenges. In these instances, the technique of host-guest co-crystallization can be a powerful strategy.

This method involves crystallizing the target "guest" molecule (in this case, this compound) within the well-defined cavities or channels of a crystalline "host" molecule. The host molecule acts as a scaffold, providing a structured environment that induces the guest molecule to adopt a regular, ordered arrangement suitable for crystallographic analysis. mdpi.com

Key features of host-guest crystallization include:

Crystallization Chaperones: Host molecules, sometimes referred to as "crystallization chaperones," are designed to have specific shapes and intermolecular interaction sites that complement the guest molecule. mdpi.com

Overcoming Nucleation Barriers: The host lattice provides a pre-organized template that facilitates the nucleation and growth of a co-crystal, which might be kinetically or thermodynamically more favorable than the crystallization of the guest alone.

Structural Elucidation of Liquids: This technique has been successfully used to determine the crystal structures of numerous liquid or oily organic molecules by trapping them within a crystalline host. mdpi.com

While there are no specific reports found detailing the use of host-guest systems for the crystallization of this compound, this approach remains a viable and important tool for obtaining crystallographic data for similar halogenated aromatic compounds that are otherwise difficult to crystallize. A variety of host molecules, including large macrocycles and coordination complexes, have been developed for this purpose. mdpi.comresearchgate.net

Absolute Configuration Determination

The determination of the absolute configuration is a critical aspect of structural elucidation for chiral molecules. A chiral molecule is one that is non-superimposable on its mirror image, leading to the existence of enantiomers. The absolute configuration describes the precise three-dimensional arrangement of the atoms or groups of atoms in a chiral molecular entity.

However, the concept of absolute configuration is not applicable to this compound. This is because the molecule is achiral . An examination of its structure reveals the presence of a plane of symmetry that bisects the molecule, passing through the methoxy group and the benzene ring.

| Property | Description |

|---|---|

| Chirality | A molecule is chiral if it is non-superimposable on its mirror image. |

| Plane of Symmetry | An imaginary plane that divides a molecule in half so that one half is the mirror image of the other. |

| This compound | Possesses a plane of symmetry and is therefore achiral. |

Since this compound is achiral, it does not have enantiomers and does not exhibit optical activity (the ability to rotate the plane of polarized light). Consequently, the determination of an absolute configuration (e.g., assigning R/S descriptors) is not relevant to the structural characterization of this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to 3-bromo-4-chloroanisole to understand its fundamental properties and reactivity.

Geometry Optimization and Electronic Structure Analysis

Electronic structure analysis through DFT provides insights into the distribution of electrons within the molecule and its chemical reactivity. Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. A smaller gap generally suggests higher reactivity. For substituted anisoles, the electron-donating methoxy (B1213986) group and the electron-withdrawing halogen atoms influence the electronic distribution and, consequently, the HOMO and LUMO energy levels.

Potential Energy Surface Mapping

Potential Energy Surface (PES) mapping is a theoretical approach to explore the energy of a molecule as a function of its geometry. For a chemical reaction, the PES can be mapped along the reaction coordinate, which represents the progress of the reaction from reactants to products. This mapping allows for the identification of energy minima corresponding to stable molecules (reactants, products, and intermediates) and saddle points corresponding to transition states.

In the context of this compound, PES mapping can be employed to study various reactions, such as its conversion or degradation pathways. For instance, in hydrodehalogenation reactions, the PES would illustrate the energy changes as the carbon-bromine or carbon-chlorine bonds are broken and new carbon-hydrogen bonds are formed. While the concept is applicable, specific PES maps for reactions involving this compound are not extensively detailed in available research.

Transition State Analysis for Reaction Mechanisms

Transition state analysis is a critical component of computational studies on reaction mechanisms. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for a reaction to occur. DFT calculations can be used to locate and characterize the geometry of the transition state. A key feature of a calculated transition state structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

For this compound, transition state analysis has been particularly relevant in understanding its hydrodehalogenation, a process of significant environmental interest. Theoretical studies have shown that in the conversion of bromochloroanisoles, intermediates and transition states can be optimized to elucidate the preferred reaction pathways. For example, in the hydrodechlorination and hydrodebromination of similar compounds, all intermediates and transition states have been optimized to understand the reaction mechanism. The analysis of these transition states helps in determining the rate-limiting step of the reaction and understanding the selectivity of bond cleavage (i.e., whether the C-Br or C-Cl bond breaks first).

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While specific MD simulation studies focusing exclusively on this compound are not prominent in the scientific literature, the application of these techniques can be inferred from studies on similar halogenated aromatic compounds.

Conformational Analysis and Intramolecular Interactions

MD simulations can be used to explore the different spatial arrangements, or conformations, of a molecule and the interactions between its atoms. For this compound, a key conformational feature is the orientation of the methoxy group relative to the aromatic ring. While rotation around the C-O bond is possible, there will be preferred orientations that minimize steric hindrance and optimize electronic interactions. MD simulations would allow for the sampling of these different conformations and the determination of their relative energies and populations.

Solvation Effects on Reactivity

The solvent in which a reaction takes place can have a profound impact on its rate and mechanism. MD simulations are particularly well-suited for studying these solvation effects. By explicitly including solvent molecules in the simulation, it is possible to model the interactions between the solute (this compound) and the surrounding solvent.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity and stability. These descriptors are typically calculated using DFT methods, which have become a standard tool for explaining chemical phenomena. rasayanjournal.co.in For halogenated aromatic compounds like this compound, these parameters are crucial for predicting how the molecule will behave in chemical reactions.

The reactivity of a molecule can be rationalized through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a more comprehensive picture of the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2). A harder molecule is less reactive.

Global Softness (S): The reciprocal of global hardness (S = 1 / η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = μ² / 2η, where μ is the chemical potential, μ = -χ). A higher electrophilicity index indicates a stronger electrophile. researchgate.net

To illustrate the type of data generated in such a study, the following table provides a hypothetical set of quantum chemical descriptors for a related halogenated anisole (B1667542), as would be calculated using a DFT method like B3LYP with a 6-311++G(d,p) basis set. researchgate.net

| Parameter | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.50 |

| LUMO Energy | ELUMO | - | -1.25 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.25 |

| Ionization Potential | I | -EHOMO | 6.50 |

| Electron Affinity | A | -ELUMO | 1.25 |

| Global Hardness | η | (I - A) / 2 | 2.625 |

| Global Softness | S | 1 / η | 0.381 |

| Electronegativity | χ | (I + A) / 2 | 3.875 |

| Chemical Potential | μ | -χ | -3.875 |

| Electrophilicity Index | ω | μ² / 2η | 2.86 |

Theoretical Spectroscopic Property Prediction

Computational methods are also extensively used to predict the spectroscopic properties of molecules, which is vital for their structural characterization. Theoretical calculations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can be compared with experimental data to confirm molecular structures.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculations provide predicted chemical shifts that, when compared to experimental spectra, can aid in the assignment of signals to specific atoms within the molecule. researchgate.net Experimental ¹H NMR and ¹³C NMR spectral data for this compound are available from various sources. chemicalbook.com A theoretical study would aim to reproduce these shifts, thereby validating the computed molecular geometry.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, producing a theoretical IR spectrum. These calculations involve determining the harmonic frequencies of the molecule's vibrational modes. The computed frequencies are often scaled by an empirical factor to better match experimental results due to the neglect of anharmonicity in the calculations. mdpi.com The predicted spectrum can be used to assign the absorption bands in an experimental IR spectrum to specific vibrational motions, such as C-H stretching, aromatic ring vibrations, or C-O bond stretching. The NIST WebBook provides an experimental gas-phase IR spectrum for the related compound 2-Bromo-4-chloroanisole (B57475), which serves as an example of the type of data that theoretical predictions aim to replicate. nist.gov

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. mdpi.com This approach calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as a series of absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption. These predictions help in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions. Studies on halogen-substituted aromatic compounds show that the type and position of the halogen can significantly influence the absorption spectra. mdpi.com

The table below summarizes the computational methods commonly employed for predicting the spectroscopic properties of molecules like this compound.

| Spectroscopic Technique | Typical Computational Method | Predicted Properties |

|---|---|---|

| NMR (¹H, ¹³C) | DFT / GIAO | Chemical Shifts (δ) |

| Infrared (IR) | DFT (Harmonic Frequency Calculation) | Vibrational Frequencies (cm⁻¹) |

| UV-Visible (UV-Vis) | TD-DFT | Absorption Wavelengths (λmax), Oscillator Strengths |

Applications of 3 Bromo 4 Chloroanisole in Organic Synthesis

Building Block for Complex Aromatic Compoundschemimpex.com

The substituted benzene (B151609) ring of 3-bromo-4-chloroanisole is a key scaffold for the construction of a wide array of complex aromatic compounds. chemimpex.com Its ability to participate in various chemical transformations makes it an essential precursor in the synthesis of valuable downstream products across several industries. guidechem.comchemimpex.com

This compound is a significant intermediate in the development of pharmaceuticals. chemimpex.comechemi.com It is utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the creation of anti-inflammatory and analgesic drugs. chemimpex.com The compound's structure is incorporated into larger, more complex molecules that exhibit specific biological activities.

One notable application is in the synthesis of key intermediates for drugs like Febuxostat, a medication used for treating gout. researchgate.net The synthesis often involves a multi-step process where the anisole (B1667542) derivative undergoes reactions such as bromination, oxyalkylation, and thioamidation to build the final complex molecule. researchgate.net

Table 1: Examples of Pharmaceutical Intermediates Derived from this compound

| Intermediate | Therapeutic Area | Reference |

|---|---|---|

| 3-bromo-4-isobutyloxyphenyl carbothioamide | Gout (Febuxostat intermediate) | researchgate.net |

| Substituted Analgesics | Pain Relief | chemimpex.com |

In the agrochemical sector, this compound plays a role in the development of products designed to protect crops and enhance yields. chemimpex.com It serves as a precursor for the synthesis of active ingredients in pesticides, including herbicides and fungicides. chemimpex.commyskinrecipes.com The halogenated aromatic structure is key to the biological efficacy of these agricultural products, contributing to the creation of more efficient and targeted solutions for crop protection. chemimpex.com

Table 2: Agrochemical Applications

| Agrochemical Type | Function | Source |

|---|---|---|

| Herbicides | Weed Control | chemimpex.com |

| Fungicides | Fungal Disease Control | chemimpex.com |

The synthesis of complex aromatic compounds from this compound is also fundamental to the production of dyes and pigments. chemimpex.com Halogenated aromatics are common precursors in the dye industry. The synthesis process typically involves diazotization of an aromatic amine followed by a coupling reaction with another aromatic compound to form an azo dye. nih.gov The specific substituents on the aromatic rings, such as the bromo and chloro groups on the anisole, influence the final color and properties of the dye. nih.gov While direct synthesis examples from this compound are proprietary, the use of similar bromo- and chloro-anilines in creating disperse dyes for fabrics like polyester (B1180765) is well-documented. researchgate.netresearchgate.net

Precursor in Material Science Applicationschemimpex.com

The utility of this compound extends into material science, where it is used in the formulation of specialty materials. chemimpex.com Its distinct chemical properties are leveraged to develop advanced materials for various applications. myskinrecipes.com

This compound is applied in the formulation of specialty polymers and resins. chemimpex.com The incorporation of this halogenated monomer into polymer chains can impart specific properties, such as enhanced thermal stability, flame retardancy, and chemical resistance. These characteristics are critical for high-performance materials used in demanding environments.

There is an increasing exploration of this compound in the synthesis of materials with unique electronic properties. chemimpex.com It serves as a building block for organic electronics, a field focused on developing materials for applications like organic light-emitting diodes (OLEDs) and organic solar cells. chemimpex.comsusu.ru The electron-deficient nature of halogenated aromatic rings can be exploited to design materials with specific electron-accepting capabilities, which are crucial for the function of organic electronic devices. susu.ru

Intermediate in Fine Chemical Production

This compound serves as a crucial building block in the synthesis of a variety of fine chemicals. chemimpex.com Its di-halogenated structure, featuring both bromine and chlorine substituents on the aromatic ring, allows for selective and sequential reactions, making it a versatile intermediate. chemimpex.commyskinrecipes.com The presence of the methoxy (B1213986) group further influences the reactivity and directs the position of subsequent chemical transformations. This adaptability makes it a valuable component in the production of complex molecules for pharmaceuticals, agrochemicals, and materials science. chemimpex.commyskinrecipes.com

The utility of this compound as an intermediate stems from its capacity to participate in various organic reactions, most notably cross-coupling and nucleophilic substitution reactions. chemimpex.commyskinrecipes.com Researchers and chemical manufacturers leverage its unique electronic and steric properties to construct elaborate molecular architectures.

Detailed research findings indicate its application in the following areas:

Pharmaceuticals: The compound is a key precursor in the synthesis of active pharmaceutical ingredients (APIs). It is particularly employed in the development of anti-inflammatory and analgesic drugs, where the substituted anisole moiety forms a core part of the final drug molecule. chemimpex.com

Agrochemicals: In the agrochemical industry, this compound is used to create new herbicides and fungicides. chemimpex.com Its structure is incorporated into the final product to enhance the efficacy and selectivity of the crop protection agent. chemimpex.commyskinrecipes.com

Dyes and Pigments: The synthesis of complex aromatic compounds, which are fundamental to the production of specialized dyes and pigments, often utilizes this compound as a starting material. chemimpex.com

The following interactive data table illustrates specific examples of fine chemicals derived from this compound.

| Starting Material | Fine Chemical Class | Synthetic Application |

| This compound | Pharmaceutical Intermediates | Synthesis of anti-inflammatory drugs chemimpex.com |

| This compound | Agrochemical Precursors | Development of novel herbicides and fungicides chemimpex.com |

| This compound | Complex Aromatic Compounds | Production of dyes and pigments chemimpex.com |

| This compound | Functional Materials | Research into materials with unique electronic properties chemimpex.com |

Environmental Chemistry and Remediation Research

Environmental Fate and Degradation Studies

The environmental trajectory of 3-Bromo-4-chloroanisole is governed by a complex interplay of its physicochemical properties and its interactions within various environmental compartments. While specific research on this particular compound is limited, the behavior of related halogenated anisoles and aromatic compounds provides a foundational understanding of its likely environmental conduct.

Behavior and Degradation in Environmental Matrices

The persistence and mobility of this compound in soil and water are key determinants of its environmental impact. Halogenated anisoles, as a class, are recognized as ubiquitous organic compounds in the environment. nih.gov Their environmental fate is often compared to that of chlorobenzenes, suggesting a potential for persistence. nih.gov The degradation of such compounds in soil and aquatic environments can occur through both biotic and abiotic pathways. Microbial action is a primary driver of biotic degradation for many halogenated aromatic compounds. nih.gov The rate and extent of this degradation are influenced by factors such as the microbial population present, nutrient availability, and the physicochemical characteristics of the soil or water. nih.gov

Abiotic degradation processes, such as photolysis and hydrolysis, may also contribute to the transformation of this compound. However, the stability of the aromatic ring and the carbon-halogen bonds can render it resistant to these processes under typical environmental conditions.

Interactive Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆BrClO | thermofisher.comchemimpex.com |

| Molecular Weight | 221.48 g/mol | thermofisher.comchemimpex.com |

| Appearance | Clear colorless to pale yellow liquid | thermofisher.com |

| Assay (GC) | ≥97.5% | thermofisher.com |

| Refractive Index @ 20°C | 1.5805-1.5845 | thermofisher.com |